molecular formula C23H21N3O4 B11636477 1,3-dimethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11636477
M. Wt: 403.4 g/mol
InChI Key: AUWKLNCHWTUHDQ-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of diazinane derivatives. This compound is characterized by its unique structure, which includes an indole moiety linked to a diazinane ring through a phenoxyethyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a phenoxyethyl halide under basic conditions to form the intermediate compound. This intermediate is subsequently condensed with a diazinane derivative under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups.

Scientific Research Applications

1,3-DIMETHYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-5-{[2-(PROP-2-EN-1-YLOXY)NAPHTHALEN-1-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
  • 1,3-DIMETHYL-5-[[5-(PHENYLTHIO)-2-FURANYL]METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

Compared to similar compounds, 1,3-DIMETHYL-5-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique indole moiety and phenoxyethyl linkage. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

1,3-dimethyl-5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H21N3O4/c1-24-21(27)19(22(28)25(2)23(24)29)14-16-15-26(20-11-7-6-10-18(16)20)12-13-30-17-8-4-3-5-9-17/h3-11,14-15H,12-13H2,1-2H3

InChI Key

AUWKLNCHWTUHDQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)C(=O)N(C1=O)C

Origin of Product

United States

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